molecular formula C28H33N3O5S B11491025 ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate

ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate

Cat. No.: B11491025
M. Wt: 523.6 g/mol
InChI Key: QUYTXCXRLMHHNM-UHFFFAOYSA-N
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Description

Ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including ester, indole, and thiazolidinone, makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spiro Compound Formation: The spiro compound can be formed by reacting the indole derivative with a thiazolidinone precursor. This step typically requires a base such as sodium hydride and a suitable solvent like dimethylformamide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or indole functional groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or indole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or changes in gene expression.

Comparison with Similar Compounds

Ethyl 1-{[2,4’-dioxo-3’-(4-propoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-{[2,4’-dioxo-3’-(4-methoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate: This compound has a methoxy group instead of a propoxy group, which can affect its chemical reactivity and biological activity.

    Ethyl 1-{[2,4’-dioxo-3’-(4-ethoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate: The ethoxy group in this compound can lead to different pharmacokinetic properties compared to the propoxy derivative.

    Ethyl 1-{[2,4’-dioxo-3’-(4-butoxyphenyl)spiro[indole-3,2’-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate: The butoxy group can result in variations in solubility and membrane permeability.

Properties

Molecular Formula

C28H33N3O5S

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 1-[[2',4-dioxo-3-(4-propoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-1'-yl]methyl]piperidine-4-carboxylate

InChI

InChI=1S/C28H33N3O5S/c1-3-17-36-22-11-9-21(10-12-22)31-25(32)18-37-28(31)23-7-5-6-8-24(23)30(27(28)34)19-29-15-13-20(14-16-29)26(33)35-4-2/h5-12,20H,3-4,13-19H2,1-2H3

InChI Key

QUYTXCXRLMHHNM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCC(CC5)C(=O)OCC

Origin of Product

United States

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